Coenzyme A trilithium dihydrate

Vue d'ensemble

Description

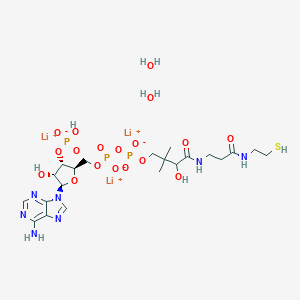

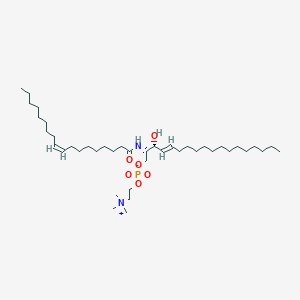

Coenzyme A trilithium dihydrate, also known as CoA Li3, is a compound with the molecular formula C21H37Li3N7O18P3S . It is a derivative of coenzyme A, a coenzyme known for its role in the synthesis and oxidation of fatty acids . The molecular weight of Coenzyme A trilithium dihydrate is 821.4 g/mol .

Molecular Structure Analysis

The molecular structure of Coenzyme A trilithium dihydrate is complex, with multiple functional groups. The InChI string representation of the molecule isInChI=1S/C21H36N7O16P3S.3Li.2H2O/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;;2*1H2/q;3*+1;;/p-3/t11-,14-,15-,16?,20-;;;;;/m1...../s1 . Chemical Reactions Analysis

Coenzyme A is involved in a large number of biochemical processes, functioning either as an activator of molecules with carbonyl groups or as a carrier of acyl moieties . It plays a central role in cell metabolism, post-translational modification, and gene expression .Applications De Recherche Scientifique

S-trifluoroacetonyl-coenzyme A : This derivative is a competitive inhibitor of porcine heart citrate synthetase and forms complexes with alpha-cyclodextrin, offering insights into enzyme interactions (Yabusaki & Ballou, 1978).

Lipid Profile and Liver Enzyme Activity : Coenzyme Q10, another derivative, improves lipid profiles and liver enzyme activity in diabetic rats, demonstrating potential therapeutic applications (Ahmadvand & Ghasemi-Dehnoo, 2014).

Vitamin A Metabolism : Coenzyme A esters of retinoic acid are useful intermediates in studying vitamin A metabolism, providing insights into its synthesis and degradation (Kutner, Renstrøm, Schnoes, & DeLuca, 1986).

Targets for Antibacterial Drug Discovery : Advances in Coenzyme A biosynthesis reveal potential targets for antibacterial drug discovery and treatments for neurodegenerative disorders (Leonardi, Zhang, Rock, & Jackowski, 2005).

Biocatalysis : Alternative coenzymes can reduce costs and achieve different chemical reactivity in biocatalysis processes (Guarneri, van Berkel, & Paul, 2019).

Metabolic Diseases : 2,4-dihydroxybensoic acid (2,4DHB) rescues primary coenzyme Q deficiency due to COQ7 mutations, offering potential benefits for patients with inherited metabolic diseases (Freyer et al., 2015).

Enzyme Catalysis : Coenzyme B12-dependent enzymes, such as diol dehydratase, catalyze various reactions, indicating diverse mechanisms in enzyme catalysis (Shibata, 2004).

Synthesis of ATP : Trilithium succinyl phosphate, a related compound, can synthesize ATP from ADP, with varying rates depending on temperature, pH, and reactant concentration (Hildebrand & Spector, 1969).

Safety And Hazards

Propriétés

IUPAC Name |

trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N7O16P3S.3Li.2H2O/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;;2*1H2/q;3*+1;;/p-3/t11-,14-,15-,16?,20-;;;;;/m1...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMAJVUGLWJGOO-JVQAMNNVSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37Li3N7O18P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046729 | |

| Record name | Coenzyme A trilithium dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

821.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coenzyme A trilithium dihydrate | |

CAS RN |

102778-59-6 | |

| Record name | Coenzyme A trilithium dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

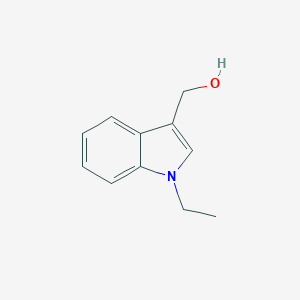

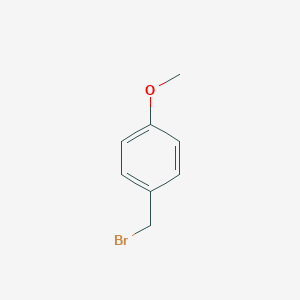

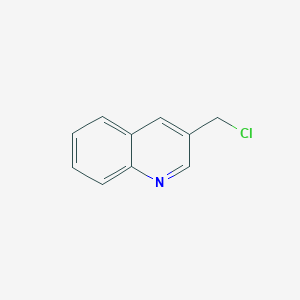

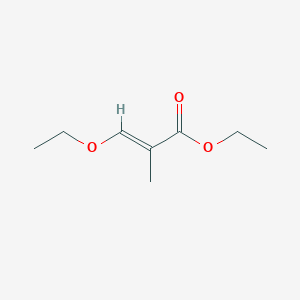

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B24873.png)

![Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene](/img/structure/B24884.png)